Synthetic Utility: A Direct Route to Quaternary Carbon Centers
1-Methyl-1-vinylcyclohexane is formed as the major product from the nickel-catalyzed reaction of 1-vinylcyclohexanol with methylmagnesium bromide [1]. This method provides direct access to a quaternary carbon center bearing geminal methyl and vinyl groups, a structural motif that is challenging to synthesize via other routes.
| Evidence Dimension | Synthetic Pathway Efficiency |
|---|---|
| Target Compound Data | Major product in a one-step catalytic synthesis from 1-vinylcyclohexanol |
| Comparator Or Baseline | General synthesis of gem-disubstituted cyclic olefins |
| Quantified Difference | Not provided in the abstract; described as the predominant product. |
| Conditions | Reaction of Grignard reagent (MeMgBr) with allylic alcohol (1-vinylcyclohexanol) in the presence of catalytic (Ph3P)2NiCl2. |
Why This Matters
This establishes a specific and efficient synthetic entry point, differentiating it from isomers or analogs that would require longer, lower-yielding routes.
- [1] Felkin, H.; Swierczewski, G. Action des organomagnesiens sur les alcools allyliques en presence de complexes du nickel: I. Synthese d'olefines. J. Organomet. Chem. 1975, 95 (1), 1-12. View Source
